molecular formula C6H8I2O2 B14245151 2,5-Diiodohexa-2,4-diene-1,6-diol CAS No. 179766-56-4

2,5-Diiodohexa-2,4-diene-1,6-diol

Cat. No.: B14245151
CAS No.: 179766-56-4
M. Wt: 365.94 g/mol
InChI Key: LKGMWLMVSOXTJL-UHFFFAOYSA-N
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Description

2,5-Diiodohexa-2,4-diene-1,6-diol is a halogenated diene diol with the molecular formula C₆H₆I₂O₂. Its structure features conjugated double bonds at positions 2–3 and 4–5, iodine substituents at carbons 2 and 5, and hydroxyl groups at terminal positions 1 and 4.

Properties

CAS No.

179766-56-4

Molecular Formula

C6H8I2O2

Molecular Weight

365.94 g/mol

IUPAC Name

2,5-diiodohexa-2,4-diene-1,6-diol

InChI

InChI=1S/C6H8I2O2/c7-5(3-9)1-2-6(8)4-10/h1-2,9-10H,3-4H2

InChI Key

LKGMWLMVSOXTJL-UHFFFAOYSA-N

Canonical SMILES

C(C(=CC=C(CO)I)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diiodohexa-2,4-diene-1,6-diol typically involves the iodination of hexa-2,4-diene-1,6-diol. The reaction is carried out under controlled conditions to ensure the selective addition of iodine atoms at the 2 and 5 positions of the diene. Common reagents used in this process include iodine (I2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Diiodohexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diiodohexa-2,4-diene-1,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diiodohexa-2,4-diene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and hydroxyl groups allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,5-Diiodohexa-2,4-diene-1,6-diol and its analogs:

Compound Name Molecular Formula Functional Groups Key Substituents Molecular Weight (g/mol)
This compound C₆H₆I₂O₂ Diene, diol, iodine Iodine (C2, C5) 391.93
Hexa-2,4-diene-1,6-diol C₆H₁₀O₂ Diene, diol None 114.14
1,6-Hexanediol C₆H₁₄O₂ Saturated diol None 118.18
Key Observations:
  • SHELX-90’s phase annealing methods for halogenated structures) .
  • Conjugation Effects : The conjugated diene system in both this compound and hexa-2,4-diene-1,6-diol enables π-π interactions and cycloaddition reactivity, unlike the saturated 1,6-Hexanediol .
Hexa-2,4-diene-1,6-diol (Non-Iodinated Analog)
  • Anticancer Activity : Derivatives of hexa-2,4-diene-1,6-diol exhibit chemotherapeutic properties, likely due to their ability to interfere with DNA replication or induce apoptosis .
  • Antibacterial and Antiviral Potential: Structural analogs with acetylene or benzodiazepine moieties (e.g., coumarin-based derivatives) show enhanced bioactivity .
1,6-Hexanediol (Saturated Analog)
  • Industrial Applications : Widely used in polymer production (e.g., polyesters, polyurethanes) due to its bifunctional hydroxyl groups .
  • Safety Profile: Classified as non-hazardous, contrasting with halogenated analogs, which may exhibit higher toxicity .
This compound
  • Reactivity: Iodine’s electron-withdrawing nature increases the electrophilicity of the diene system, making it more reactive in Diels-Alder reactions compared to non-halogenated analogs.
  • Solubility : Reduced water solubility due to iodine’s hydrophobicity, necessitating organic solvents for handling.

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